molecular formula C15H13NO4 B6392735 6-(4-Ethoxycarbonylphenyl)nicotinic acid CAS No. 1262007-83-9

6-(4-Ethoxycarbonylphenyl)nicotinic acid

Cat. No.: B6392735
CAS No.: 1262007-83-9
M. Wt: 271.27 g/mol
InChI Key: PYGGMIFWMAPYQV-UHFFFAOYSA-N
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Description

6-(4-Ethoxycarbonylphenyl)nicotinic acid is a chemical compound with the molecular formula C16H15NO4. . This compound is a derivative of nicotinic acid, which is a pyridinecarboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxycarbonylphenyl)nicotinic acid can be achieved through multicomponent condensation reactions. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides . The reaction typically takes place in ethanol at room temperature, resulting in the formation of the desired nicotinic acid derivative.

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as nitric acid.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas or metal hydrides.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various nicotinic acid derivatives, such as esters, amides, and nitriles .

Scientific Research Applications

6-(4-Ethoxycarbonylphenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like Alzheimer’s and cancer.

    Industry: It is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, nicotinic acid derivatives are known to inhibit enzymes like acetylcholinesterase, which plays a role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: 2-pyridinecarboxylic acid.

    Nicotinic Acid:

    Isonicotinic Acid: 4-pyridinecarboxylic acid.

Uniqueness

6-(4-Ethoxycarbonylphenyl)nicotinic acid is unique due to its specific ethoxycarbonylphenyl substitution, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

6-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)13-8-7-12(9-16-13)14(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGGMIFWMAPYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688085
Record name 6-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-83-9
Record name 6-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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